molecular formula C23H21N3O3S B4834857 N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4834857
M. Wt: 419.5 g/mol
InChI Key: HKQUESGMERPJPM-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a cyanomethyl group and a sulfonyl amine group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.

    Cyanomethylation: The amino group can be converted to a cyanomethyl group using reagents like cyanomethyl chloride under basic conditions.

    Amidation: Finally, the benzamide structure is formed through an amidation reaction, typically using an acid chloride or anhydride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen atoms on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may serve as a ligand in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for drug development. Its structural features suggest it could be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and cyanomethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-chlorophenyl)sulfonyl]amino}benzamide
  • N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-fluorophenyl)sulfonyl]amino}benzamide

Uniqueness

Compared to similar compounds, N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to the presence of the methyl group on the sulfonyl phenyl ring. This methyl group can influence the compound’s electronic properties and steric interactions, potentially altering its reactivity and binding characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-7-13-20(14-8-17)30(28,29)26(2)22-6-4-3-5-21(22)23(27)25-19-11-9-18(10-12-19)15-16-24/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQUESGMERPJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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